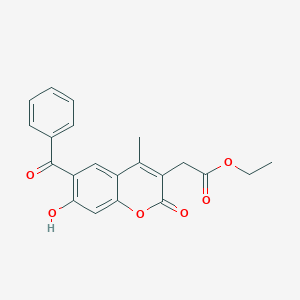
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Métodos De Preparación
The synthesis of Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . Common catalysts used in this reaction include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride, zinc chloride, and titanium tetrachloride . The reaction conditions often require heating and can be carried out in both homogeneous and heterogeneous systems.
Análisis De Reacciones Químicas
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate involves its interaction with various molecular targets. The compound’s biological activities are primarily attributed to its ability to inhibit enzymes such as DNA gyrase and cyclooxygenase . It also interacts with cellular pathways involved in oxidative stress and inflammation, leading to its antioxidant and anti-inflammatory effects .
Comparación Con Compuestos Similares
Ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxo-chromen-3-YL)acetate can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
Novobiocin: An antibiotic that inhibits DNA gyrase.
Dalbergin: A natural compound with antitumor and antibacterial activities.
Propiedades
Número CAS |
5852-02-8 |
|---|---|
Fórmula molecular |
C21H18O6 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
ethyl 2-(6-benzoyl-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |
InChI |
InChI=1S/C21H18O6/c1-3-26-19(23)10-15-12(2)14-9-16(17(22)11-18(14)27-21(15)25)20(24)13-7-5-4-6-8-13/h4-9,11,22H,3,10H2,1-2H3 |
Clave InChI |
OEPMMCBMWRVWJL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)O)C(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


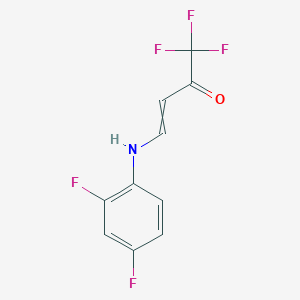
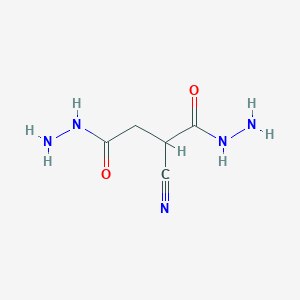
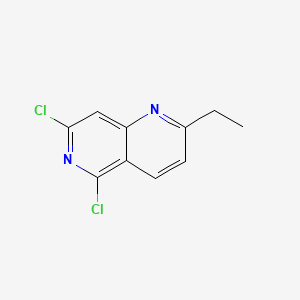
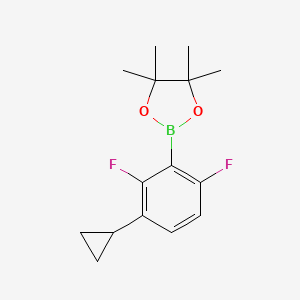
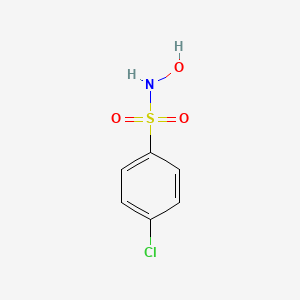
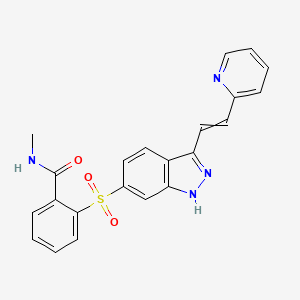
![6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14011874.png)
![2-Methyl-1-trityl-1H-benzo[D]imidazole](/img/structure/B14011881.png)
![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
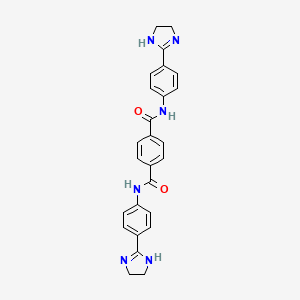
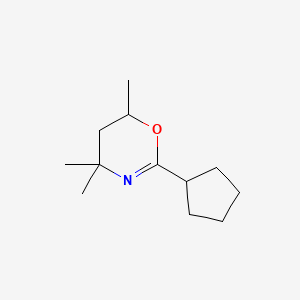
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
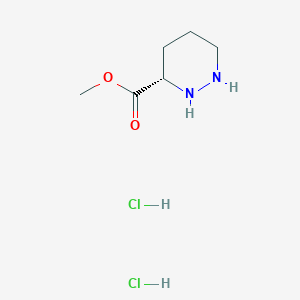
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
